molecular formula C13H16O B13973583 7-Phenyl-3-hepten-2-one CAS No. 33191-93-4

7-Phenyl-3-hepten-2-one

Cat. No.: B13973583
CAS No.: 33191-93-4
M. Wt: 188.26 g/mol
InChI Key: MVTGTJYBYWVRPR-UHFFFAOYSA-N
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Description

7-Phenyl-3-hepten-2-one is an organic compound with the molecular formula C13H16O It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to a phenyl group and a heptenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyl-3-hepten-2-one typically involves the aldol condensation reaction between benzaldehyde and 3-heptanone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include maintaining a temperature of around 25-30°C and stirring the reaction mixture for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as solid-supported bases can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 7-Phenyl-3-hepten-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.

Major Products Formed:

    Oxidation: Benzoic acid and heptanoic acid.

    Reduction: 7-Phenyl-3-heptanol.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

7-Phenyl-3-hepten-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 7-Phenyl-3-hepten-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to enhance myoblast differentiation by targeting membrane estrogen receptors and activating the Akt-mTOR and p38 MAPK-NF-κB signaling axes . These pathways play crucial roles in cellular differentiation and proliferation.

Comparison with Similar Compounds

    3-Hepten-2-one: A structurally similar compound with a heptenyl chain but lacking the phenyl group.

    Benzylideneacetone: Another ketone with a phenyl group but differing in the position of the double bond.

Uniqueness: 7-Phenyl-3-hepten-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

CAS No.

33191-93-4

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

7-phenylhept-3-en-2-one

InChI

InChI=1S/C13H16O/c1-12(14)8-4-2-5-9-13-10-6-3-7-11-13/h3-4,6-8,10-11H,2,5,9H2,1H3

InChI Key

MVTGTJYBYWVRPR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CCCCC1=CC=CC=C1

Origin of Product

United States

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